N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide
Overview
Description
LEI-401 is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD; IC50 = 0.86 µM in HEK293T cell membranes expressing the recombinant human enzyme). It is selective for NAPE-PLD over human cannabinoid (CB) receptor 1 (CB1), CB2, type IVE phospholipase A2, monoacylglycerol lipase (MAGL), and diacylglycerol lipase α (DAGLα), as well as mouse DAGLα, DAGLβ, fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain-containing protein 6 (ABHD6), at 10 µM. LEI-401 (10 µM) reduces levels of a variety of N-acylethanolamines (NAEs), including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-arachidonoylethanolamine (AEA; ), in Neuro2a cells. It impairs fear extinction in a cued fear conditioning test in mice when administered at a dose of 30 mg/kg.
Scientific Research Applications
Modulation of Emotional Behavior
LEI-401 has been identified as a CNS-active N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor . It has been found to modulate emotional behavior in mice by reducing N-acylethanolamines (NAEs) levels in neuroblastoma cells and in the brain of freely moving mice . This suggests that LEI-401 could potentially be used in the treatment of emotional disorders .
Inhibition of NAPE-PLD
The compound acts as an inhibitor of NAPE-PLD, an enzyme involved in the biosynthesis of NAEs . By inhibiting this enzyme, LEI-401 can effectively reduce the levels of NAEs in the brain, which are important signaling lipids .
Activation of the Hypothalamus-Pituitary-Adrenal Axis
LEI-401 has been found to activate the hypothalamus-pituitary-adrenal axis . This suggests that it could potentially be used in the treatment of disorders related to this axis.
Impairment of Fear Extinction
The compound has been found to impair fear extinction in mice . This suggests that it could potentially be used in the study of fear-related disorders and in the development of treatments for these disorders .
Potential Use in Neuroblastoma Treatment
LEI-401 has been associated with neuroblastoma, a type of cancer that often begins in the adrenal glands . While the exact role of LEI-401 in the treatment of neuroblastoma is not clear, its association with this disease suggests potential therapeutic applications .
Role in NAE Biosynthesis
LEI-401 plays a distinctive role in NAE biosynthesis in the brain . This suggests that it could potentially be used in the study of NAE biosynthesis and in the development of treatments for disorders related to this process .
properties
IUPAC Name |
N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJYPQZBBHOCC-UXHICEINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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